1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole, often involves reactions under specific conditions such as the use of trifluoroacetic acid. For instance, trifluoroacetylation can occur spontaneously under certain conditions, indicating a method for synthesizing pyrrole derivatives with trifluoroacetyl groups (Imuro & Hanafusa, 1976). Moreover, the synthesis can include three-component reactions utilizing diketo esters, amines, and ketones to produce pyrrole derivatives (Sha, Wang, & Doyle, 2018).
Molecular Structure Analysis
Pyrrole derivatives, including those with trifluoroacetyl groups, exhibit distinct molecular structures that affect their chemical behavior. Electrophilic substitution reactions, such as trifluoroacetylation, can provide insights into the molecular structure and reactivity of these compounds. The structure is influenced by the electronic effects of substituents like the trifluoroacetyl group (Hrnčariková & Végh, 2003).
Chemical Reactions and Properties
Trifluoroacetyl pyrrole derivatives participate in various chemical reactions, including electrophilic substitution and cycloaddition reactions. These reactions are critical for further modifications and applications of the pyrrole ring. The presence of the trifluoroacetyl group can significantly influence the chemical reactivity and selectivity of these compounds (Voskresenskii et al., 2006).
Physical Properties Analysis
The physical properties of 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole, such as solubility, boiling point, and melting point, are influenced by the trifluoroacetyl group attached to the pyrrole ring. These properties are crucial for the compound's application in different chemical environments and processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and nucleophilicity, of 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole are shaped by the trifluoroacetyl group. This group affects the electron density on the pyrrole ring, altering its reactivity towards various reagents and in different chemical reactions (Terenin et al., 2007).
Scientific Research Applications
Application 1: DNA-Groove Binders
- Specific Scientific Field : Biochemistry and Molecular Biology .
- Summary of the Application : The compound “1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole” has been used in the synthesis of DNA targeting agents, specifically as DNA-groove binders .
- Methods of Application or Experimental Procedures : The compound was synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS . This protocol offered a unique approach for functionalizing both N-acylation and S-alkylation in a concerted fashion .
- Results or Outcomes : The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity (Kb = 1 × 10^5 M^−1) with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex .
Application 2: Trifluoroacetylation in Organic Synthesis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : The trifluoroacetylation reaction, which involves the compound “1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole”, is important for the construction of trifluoromethylated compounds . This process is commonly employed for the protection of functional groups such as amines, alcohols, and thiols .
- Methods of Application or Experimental Procedures : Developed reagents for trifluoroacetylation are described, as well as their characteristics and preparation . The application of trifluoroacetylation is mainly in the synthesis of trifluoromethyl-heterocycles such as benzothiadiazines, pyrazoles, benzodiazepines, thieno-thiazines, isoxazoles, and pyrimidines .
- Results or Outcomes : The trifluoroacetylation process may be a useful tool for the further introduction of a trifluoromethyl group into an organic molecule .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2,5-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPPMSXOYNPRQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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